

# Unlocking Synergistic Potential: A Comparative Guide to Ceralasertib and Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ceralasertib formate |           |
| Cat. No.:            | B15293697            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, is at the forefront of a new wave of cancer therapies targeting the DNA damage response (DDR) pathway.[1][2] By crippling a cancer cell's ability to repair its DNA, Ceralasertib induces synthetic lethality, particularly in tumors with existing defects in other DDR pathways like ATM or BRCA1/2 mutations.[1] This guide provides a comprehensive comparison of the synergistic interactions of Ceralasertib with various chemotherapy agents, supported by experimental data from preclinical and clinical studies.

# **Mechanism of Action: The ATR Signaling Pathway**

ATR plays a pivotal role in response to DNA replication stress, which can be induced by certain chemotherapeutic agents.[3] When replication forks stall, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib prevents this repair process, leading to the accumulation of DNA damage and ultimately, tumor cell death.[1][2]





Click to download full resolution via product page

Caption: Ceralasertib inhibits ATR, preventing cell cycle arrest and DNA repair, leading to apoptosis.

# **Preclinical Synergistic Interactions**

In vitro and in vivo preclinical studies have demonstrated the synergistic potential of Ceralasertib with a range of chemotherapeutic agents.



| Chemotherapy<br>Agent | Cancer Type                                | Model                              | Key Findings                                                                                                                                    | Synergy Score<br>(where<br>available)                          |
|-----------------------|--------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Carboplatin           | Triple-Negative<br>Breast Cancer<br>(TNBC) | Patient-Derived<br>Xenograft (PDX) | Ceralasertib showed dose- dependent synergistic potentiation of carboplatin, leading to enhanced tumor growth inhibition and regression. [4][5] | Not specified                                                  |
| Irinotecan            | Not specified                              | In vivo                            | Twice daily dosing of Ceralasertib was required following irinotecan for optimal tumor regression.[5]                                           | Not specified                                                  |
| Gemcitabine           | Pancreatic Ductal Adenocarcinoma (PDAC)    | In vitro and In<br>vivo            | The combination of Ceralasertib and gemcitabine synergistically induced regression of PDAC.[6]                                                  | Strong synergy<br>observed across<br>13 PDAC cell<br>lines.[7] |
| Paclitaxel            | Gastric Cancer,<br>Breast Cancer           | In vitro, In vivo                  | An additive effect<br>was observed in<br>a subset of<br>gastric cancer<br>cell lines and in<br>breast cancer                                    | Not specified                                                  |



|                              |                     |                                    | cell line models.                                                                                    |               |
|------------------------------|---------------------|------------------------------------|------------------------------------------------------------------------------------------------------|---------------|
| Olaparib (PARP<br>Inhibitor) | BRCA-mutant<br>TNBC | Patient-Derived<br>Xenograft (PDX) | Complete tumor regression was achieved with concurrent daily dosing of Ceralasertib and olaparib.[5] | Not specified |

# **Clinical Validation of Synergistic Efficacy**

Clinical trials have further validated the promising preclinical findings, demonstrating the tolerability and anti-tumor activity of Ceralasertib in combination with standard-of-care chemotherapies.

## **Ceralasertib in Combination with Carboplatin**

A Phase I study in patients with advanced solid tumors established the recommended Phase II dose (RP2D) and demonstrated preliminary anti-tumor activity.[4][9]

| Clinical<br>Trial                | Phase | Patient<br>Population    | Dosing<br>Regimen<br>(RP2D)                                                         | Key<br>Efficacy<br>Results                                                      | Common<br>Grade ≥3<br>Toxicities                                           |
|----------------------------------|-------|--------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Phase I<br>(NCT022646<br>78)[10] | I     | Advanced<br>Solid Tumors | Ceralasertib 40 mg once daily (days 1- 2) + Carboplatin AUC5 (every 3 weeks)[4] [9] | 2 confirmed partial responses; 53% of evaluable patients had stable disease.[9] | Anemia<br>(39%),<br>Thrombocyto<br>penia (36%),<br>Neutropenia<br>(25%)[9] |

## **Ceralasertib in Combination with Paclitaxel**



A Phase I study showed that the combination of Ceralasertib and paclitaxel was well-tolerated and exhibited anti-tumor activity, particularly in patients with advanced melanoma resistant to prior anti-PD1 therapy.[8][11]

| Clinical<br>Trial                | Phase | Patient<br>Population                                  | Dosing<br>Regimen<br>(RP2D)                                                                                  | Key<br>Efficacy<br>Results<br>(Melanoma<br>Subset)               | Common<br>Grade ≥3<br>Toxicities                                                   |
|----------------------------------|-------|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Phase I<br>(NCT026301<br>99)[12] | I     | Advanced<br>Malignancies<br>(enriched for<br>melanoma) | Ceralasertib 240 mg twice daily (days 1- 14) + Paclitaxel 80 mg/m² (days 1, 8, 15 of a 28-day cycle) [8][11] | ORR: 33.3%;<br>mPFS: 3.6<br>months;<br>mOS: 7.4<br>months[8][11] | Neutropenia<br>(68%),<br>Anemia<br>(44%),<br>Thrombocyto<br>penia (37%)<br>[8][11] |

## **Ceralasertib in Combination with Gemcitabine**

A Phase I trial (ATRiUM) is currently assessing the safety and efficacy of Ceralasertib in combination with gemcitabine, with a focus on pancreatic cancer based on strong preclinical synergistic data.[13][14]



| Clinical<br>Trial                   | Phase | Patient<br>Population                                  | Dosing<br>Regimen                                                                     | Key<br>Efficacy<br>Results | Common<br>Grade ≥3<br>Toxicities |
|-------------------------------------|-------|--------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------|----------------------------------|
| ATRIUM<br>(NCT036696<br>01)[13][14] | I     | Advanced Solid Tumors (expansion in pancreatic cancer) | Ascending doses of Ceralasertib (40-120 mg) and Gemcitabine (625-1000 mg/m²)[13] [14] | Ongoing                    | To be<br>determined              |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.

#### In Vitro Synergy Assessment

Cell Viability Assays:

- Method: Cancer cell lines are treated with a range of concentrations of Ceralasertib, the chemotherapy agent, or the combination of both for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo.
- Data Analysis: Combination index (CI) values are calculated using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

# In Vivo Xenograft Studies





Click to download full resolution via product page

Caption: Workflow for in vivo assessment of Ceralasertib and chemotherapy combinations.

- Animal Models: Immunocompromised mice (e.g., nude mice) are implanted with human cancer cell lines or patient-derived xenografts (PDXs).
- Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, Ceralasertib alone, chemotherapy alone, and the combination. Dosing schedules are optimized based on preclinical evidence.[4]
- Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary endpoint is typically tumor growth inhibition or regression.



#### **Clinical Trial Design**



Click to download full resolution via product page

Caption: A typical Phase I dose-escalation clinical trial design for combination therapy.

- Study Design: Phase I trials typically employ a dose-escalation design (e.g., 3+3 or rolling 6) to determine the maximum tolerated dose (MTD) and RP2D of the combination therapy.[8]
   [11]
- Patient Population: Eligible patients generally have advanced, refractory solid tumors for which standard therapies have failed.[4][8]
- Assessments: Safety and tolerability are the primary endpoints. Secondary endpoints include anti-tumor activity (evaluated by RECIST criteria), pharmacokinetics, and pharmacodynamics.[4][8]

#### **Conclusion**

The combination of Ceralasertib with various chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The synergistic interactions observed in both preclinical and clinical settings underscore the potential of targeting the ATR pathway to sensitize cancer cells to DNA-damaging agents. Ongoing and future clinical trials will be crucial in further defining the optimal combination partners, dosing schedules, and patient populations that will benefit most from this innovative therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

## Validation & Comparative





- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. ceralasertib My Cancer Genome [mycancergenome.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unlocking Synergistic Potential: A Comparative Guide to Ceralasertib and Chemotherapy Combinations]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15293697#validating-synergistic-interactions-of-ceralasertib-with-chemotherapy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com